Isoforskolin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOQVZCSBYBUPB-KGGHGJDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1O)C)(C)C=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64657-21-2 | |
| Record name | Isoforskolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoforskolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Naphtho[2,1-b]pyran-1-one, 6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFORSKOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/256AFQ3YUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoforskolin and Forskolin for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Isoforskolin and Forskolin, two closely related labdane diterpenes derived from the plant Coleus forskohlii. Both compounds are known activators of adenylyl cyclase, a crucial enzyme in cellular signaling. This document delves into their structural distinctions, comparative biological activities with a focus on adenylyl cyclase activation, and detailed experimental protocols for their analysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these compounds and their potential therapeutic applications.
Introduction
Forskolin is a widely studied natural compound renowned for its ability to directly activate most isoforms of the enzyme adenylyl cyclase, leading to an increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1] This property has established Forskolin as an invaluable tool in biochemical and physiological research for investigating cAMP-mediated signaling pathways. This compound, an isomer of Forskolin, has also been isolated from Coleus forskohlii and has demonstrated similar biological activities, including the activation of adenylyl cyclase.[1] Understanding the nuanced differences in their structure and function is critical for the targeted design of novel therapeutics.
Chemical and Structural Differences
Forskolin and this compound are structural isomers, sharing the same molecular formula but differing in the arrangement of their atoms. This compound is also known as 6-acetyl-7-deacetyl forskolin, which precisely describes the key structural distinction between the two molecules.[1] In Forskolin, an acetyl group is attached at the 7-position and a hydroxyl group is at the 6-position of the polycyclic structure. Conversely, in this compound, the acetyl group is located at the 6-position, and the 7-position bears a hydroxyl group. This seemingly minor variation in the placement of the acetyl group can influence the molecule's interaction with its biological targets.
References
An In-depth Technical Guide to Isoforskolin: Source and Natural Occurrence in Coleus forskohlii
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isoforskolin, a significant labdane diterpenoid found in the medicinal plant Coleus forskohlii. This compound, an isomer of the well-studied forskolin, has garnered increasing interest for its distinct pharmacological properties. This document details its natural occurrence, biosynthetic relationship with forskolin, and its downstream signaling pathways. Furthermore, it offers detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside a summary of its quantitative levels reported in C. forskohlii. The guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Coleus forskohlii (syn. Plectranthus barbatus), a member of the Lamiaceae family, has a long history of use in traditional medicine, particularly in Ayurveda.[1] The primary bioactive constituents of this plant are the labdane diterpenoids, with forskolin being the most extensively studied.[1] However, another closely related compound, this compound (also known as 6-acetyl-7-deacetyl forskolin), is also naturally present and exhibits significant biological activity.[2] Notably, certain chemotypes of C. forskohlii, particularly those found in the Yunnan province of China, are reported to be rich in this compound, sometimes even containing it as the major diterpenoid instead of forskolin.[3] this compound shares forskolin's ability to activate adenylyl cyclase, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger in numerous signaling pathways.[4][5] This activity underpins its potential therapeutic applications, including anti-inflammatory and cardioprotective effects. This guide aims to provide an in-depth technical understanding of this compound, from its natural source to its molecular mechanisms of action.
Natural Occurrence and Biosynthesis
Natural Abundance in Coleus forskohlii
The concentration of this compound in Coleus forskohlii displays significant variability depending on the plant's geographical origin and specific chemotype. While Indian varieties of C. forskohlii are typically rich in forskolin, they also contain this compound in smaller quantities. In contrast, a chemotype native to Yunnan, China, has been identified as being rich in this compound while containing little to no forskolin.[3] The primary accumulation of these diterpenoids occurs in the root cork of the plant.[6]
Table 1: Quantitative Occurrence of this compound in Coleus forskohlii Roots (Indian Varieties)
| Plant Part | This compound Content (% Dry Weight) | Forskolin Content (% Dry Weight) | Reference |
| Roots | 0.002% - 0.077% | 0.046% - 0.187% | [2] |
Biosynthetic Pathway
This compound is structurally an isomer of forskolin. The established biosynthetic pathway in C. forskohlii leads to the synthesis of forskolin from geranylgeranyl pyrophosphate (GGPP). This multi-step process involves the formation of the diterpene scaffold 13R-manoyl oxide, followed by a series of oxidations catalyzed by cytochrome P450 enzymes and a final acetylation.[6][7]
While a dedicated enzymatic step for the direct biosynthesis of this compound from a forskolin precursor has not been elucidated within the plant, studies have shown that forskolin can convert to this compound. This conversion is suggested to be a degradation or isomerization process that can occur under certain conditions, such as in aqueous solutions with a pH of 6.5 or higher.[8][9] This suggests that this compound may be, in part, a rearrangement product of forskolin within the plant or during extraction.
References
- 1. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]
- 7. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
The Biological Activity of Isoforskolin in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoforskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a derivative of the well-known adenylyl cyclase activator, forskolin. While sharing structural similarities with forskolin, this compound exhibits its own distinct biological activity profile, making it a subject of increasing interest in cellular biology and drug discovery. This technical guide provides an in-depth overview of the biological activities of this compound in various cellular models, with a focus on its molecular mechanisms, relevant signaling pathways, and quantitative data from experimental studies. Detailed experimental protocols are also provided to facilitate further research in this area.
Core Mechanism of Action: Adenylyl Cyclase Activation and cAMP Modulation
Similar to its parent compound, forskolin, a primary mechanism of action for this compound is the direct activation of adenylyl cyclase (AC), a key enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] An increase in intracellular cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of protein kinase A (PKA). This fundamental mechanism underlies many of this compound's observed biological effects.
This compound's Impact on cAMP-Mediated Signaling
The elevation of intracellular cAMP by this compound has been shown to influence a variety of cellular processes. In models of chronic obstructive pulmonary disease (COPD), this compound's ability to increase cAMP plays an anti-inflammatory role.[1] This increase in cAMP can, in turn, modulate other significant signaling pathways, including the PI3K/AKT pathway.[1]
Quantitative Analysis of this compound Activity
While comprehensive dose-response studies yielding specific IC50 and EC50 values for this compound are not as extensively published as for forskolin, existing literature provides valuable insights into its effective concentrations.
Table 1: Effective Concentrations of this compound in Cellular Models
| Cell Line/Model | Biological Effect | Effective Concentration(s) | Reference(s) |
| Human Mononuclear Leukocytes | Attenuation of LPS-induced inflammation | 1.0 µM | [2] |
| BEAS-2B (human small airway epithelial cells) | Inhibition of LPS-induced TLR4/MyD88/NF-κB pathway | 1.0 µM | [3] |
| BEAS-2B (human bronchial epithelial cells) | Reversal of CSE-induced decrease in cAMP and increase in inflammatory cytokines | Not specified | [1] |
Note: The table above summarizes concentrations at which significant biological effects were observed. For comparative purposes, the EC50 for forskolin's activation of adenylyl cyclase in rat brain is reported to be 4 µM, and for increasing cAMP in S49 cells, it is 5 µM.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its biological effects through the modulation of critical intracellular signaling pathways, primarily in the context of inflammation.
The TLR4/MyD88/NF-κB Signaling Pathway
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) signaling pathway is activated. This compound has been shown to attenuate this inflammatory cascade. Pretreatment with this compound in human mononuclear leukocytes and BEAS-2B cells leads to a reduction in the protein levels of key components of this pathway, including TLR4, MyD88, and the nuclear factor kappa B (NF-κB).[2][3] This inhibition of NF-κB, a crucial transcription factor for pro-inflammatory cytokines, is a significant contributor to the anti-inflammatory properties of this compound.[2][4]
Caption: this compound inhibits the TLR4 signaling pathway.
The PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Recent studies have linked this compound to the modulation of this pathway, particularly in the context of COPD. This compound, through its cAMP-elevating effects, can influence the PI3K/AKT/mTOR cascade.[1] In cellular models of COPD, this compound has been shown to counteract the cigarette smoke-induced elevation of AKT phosphorylation and mTOR expression.[1] This modulation contributes to its anti-inflammatory and protective effects.
Caption: this compound modulates the PI3K/AKT/mTOR pathway.
Experimental Protocols
Adenylyl Cyclase Activity Assay
This protocol is adapted for measuring the effect of this compound on adenylyl cyclase activity in cell lysates.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell lysis buffer (20 mM Tris-HCl pH 7.4 with protease inhibitors)
-
Bradford protein assay reagent
-
96-well black microplate
-
Assay buffer (1 mM ATP, 0.25 mM Terbium-III, 0.05 mM Norfloxacin, 10 mM MgCl₂, 20 µM CaCl₂, 20 mM Tris-HCl, 1% BSA)
-
This compound stock solution (in DMSO)
-
Plate reader capable of measuring luminescence
Procedure:
-
Culture HEK293T cells to ~80-90% confluency.
-
Lyse the cells using the cell lysis buffer.
-
Determine the protein concentration of the cell lysate using the Bradford assay.
-
Adjust the protein concentration of the lysate to 5 µg/µL.
-
In a 96-well black microplate, add 50 µL of the assay buffer to each well.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding 50 µL of the cell lysate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the adenylyl cyclase activity (as ATP is converted to cAMP).[5]
Intracellular cAMP Measurement (ELISA)
This protocol outlines the measurement of intracellular cAMP levels in response to this compound treatment using a competitive ELISA kit.
Materials:
-
BEAS-2B cells (or other suitable cell line)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (provided with the ELISA kit or 0.1 M HCl)
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Seed BEAS-2B cells in a 96-well plate at a density of 2 x 10⁵ cells/well and culture overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for the desired time (e.g., 30 minutes).
-
Aspirate the medium and lyse the cells with 100 µL of lysis buffer per well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding a fixed amount of HRP-labeled cAMP.
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cAMP concentration in the samples based on the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.
Western Blot Analysis of TLR4 Signaling Pathway Proteins
This protocol describes the detection of TLR4, MyD88, and NF-κB p65 protein levels by Western blot following this compound treatment.
Materials:
-
Human mononuclear leukocytes (or other suitable cells)
-
RPMI-1640 medium
-
LPS (from E. coli)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TLR4, anti-MyD88, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Isolate human mononuclear leukocytes and suspend them in RPMI-1640 medium.
-
Pre-treat the cells with this compound (1.0 µM) or vehicle for 30 minutes.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Harvest the cells and lyse them with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).[2]
Caption: General experimental workflow for studying this compound.
Conclusion
This compound demonstrates significant biological activity in cellular models, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. This fundamental mechanism underpins its potent anti-inflammatory effects, which are mediated by the modulation of key signaling pathways, including the TLR4/MyD88/NF-κB and PI3K/AKT/mTOR cascades. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts. Future research should focus on elucidating more precise quantitative measures of its activity, such as IC50 and EC50 values, across a broader range of cellular models and exploring its effects on other signaling pathways to fully understand its pharmacological profile.
References
- 1. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Discovery, Isolation, and Characterization of Isoforskolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and isolation of isoforskolin, a labdane diterpene and a significant bioactive analog of forskolin. While forskolin has been extensively studied, this compound, primarily sourced from a distinct chemotype of Coleus forskohlii native to Yunnan, China, presents unique research opportunities. This document details the historical context of its discovery, quantitative data on its prevalence, and detailed protocols for its extraction, separation, and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, providing a foundation for further investigation into its therapeutic potential.
Introduction: The Emergence of a Forskolin Analog
The story of this compound is intrinsically linked to that of forskolin, a well-known activator of adenylyl cyclase isolated from the roots of Coleus forskohlii (also known as Plectranthus barbatus). For centuries, this plant has been a staple in traditional Ayurvedic medicine for treating a variety of ailments.[1][2][3] Modern scientific investigation into Coleus forskohlii began with the isolation and characterization of forskolin. However, further phytochemical analyses of different geographical variants of the plant revealed the existence of a distinct chemotype in the Yunnan province of China. This particular variety was found to be rich in an analog of forskolin, subsequently named this compound, and notably deficient in forskolin itself.[4][5] This discovery opened a new avenue of research into the pharmacological properties of this compound and spurred the development of specific isolation and purification techniques.
This compound, also known as 6-acetyl-7-deacetyl forskolin, shares the core labdane diterpene structure with forskolin but differs in the position of an acetyl group.[6] This seemingly minor structural variance can lead to differences in biological activity and pharmacokinetic profiles, making this compound a compound of significant interest for drug discovery and development.
Quantitative Analysis of this compound in Coleus forskohlii
The concentration of this compound and forskolin can vary significantly between different chemotypes of Coleus forskohlii. The Yunnan variety is the primary source of this compound, while Indian varieties are typically rich in forskolin.[4][5] The following table summarizes quantitative data from studies on the simultaneous analysis of these two compounds in Coleus forskohlii using High-Performance Thin-Layer Chromatography (HPTLC).
| Parameter | Forskolin | This compound | Reference |
| Content (% dry weight) | 0.046% - 0.187% | 0.002% - 0.077% | [7] |
| Linearity Range (ng/spot) | 300 - 1200 | 300 - 1200 | [7] |
| Regression Coefficient (R²) | 0.991 | 0.986 | [7] |
| Recovery (%) | 99.64% - 100.46% | 99.56% - 100.02% | [7] |
| Limit of Detection (LOD) (ng/spot) | 1289.87 | 1296.29 | [7] |
| Limit of Quantification (LOQ) (ng/spot) | 3908.71 | 3928.16 | [7] |
Experimental Protocols for this compound Isolation and Purification
The isolation of this compound from the roots of the Yunnan Coleus forskohlii chemotype involves a multi-step process of extraction, chromatographic separation, and purification. The following protocols are based on established methods for forskolin isolation, adapted for the specific separation of this compound.[8][9][10][11][12]
Extraction
-
Preparation of Plant Material: Air-dry the roots of Coleus forskohlii (Yunnan chemotype) at room temperature and then pulverize them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol at room temperature for 48-72 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with ethanol for 24-48 hours for a more exhaustive extraction.
-
-
Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Chromatographic Separation
A Chinese patent suggests a purification process involving macroporous resin column chromatography, octadecyl silane column chromatography, and recrystallization to achieve a purity of over 90%.[9] A general column chromatography protocol is as follows:
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate.
-
Start with 100% hexane.
-
Gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).
-
-
Fraction Collection: Collect the eluate in fractions and monitor the separation of compounds using Thin-Layer Chromatography (TLC).
Purification and Recrystallization
-
Fraction Pooling: Pool the fractions containing this compound based on the TLC analysis.
-
Concentration: Concentrate the pooled fractions under reduced pressure.
-
Recrystallization: Dissolve the concentrated residue in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and hexane or ethanol and water) and allow it to cool slowly to form crystals of pure this compound.
-
Drying: Filter the crystals and dry them in a vacuum oven at a low temperature. A patent for forskolin purification suggests a final purity of over 98% can be achieved through these methods.[10]
Signaling Pathways of this compound
This compound, similar to forskolin, exerts its biological effects primarily through the modulation of intracellular signaling pathways.
Adenylyl Cyclase Activation and cAMP Signaling
The most well-characterized mechanism of action for this compound is its ability to directly activate the enzyme adenylyl cyclase.[4][5] This activation leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, leading to a cascade of cellular responses.
This compound activates adenylyl cyclase, leading to increased cAMP and subsequent cellular responses.
Anti-inflammatory Signaling Pathway
Recent studies have indicated that this compound possesses anti-inflammatory properties. This effect is mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its downstream adapter protein MyD88, this compound can suppress the activation of the transcription factor NF-κB, which is a key regulator of pro-inflammatory gene expression.
This compound inhibits the TLR4 signaling pathway, reducing pro-inflammatory gene expression.
Experimental Workflow for this compound Isolation and Analysis
The following diagram illustrates the general workflow for the isolation, purification, and analysis of this compound from Coleus forskohlii.
References
- 1. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles [scirp.org]
- 5. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles - Open Journal of Immunology - SCIRP [scirp.org]
- 6. CAS 64657-21-2: this compound | CymitQuimica [cymitquimica.com]
- 7. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 10. CN103588745A - Method for extracting and separating forskolin in coleus forskohlii - Google Patents [patents.google.com]
- 11. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Studies on the Anti-inflammatory Effects of Isoforskolin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoforskolin, a labdane diterpenoid extracted from the plant Coleus forskohlii, has garnered significant interest in the scientific community for its potential therapeutic applications. Traditionally used in Ayurvedic medicine for a variety of ailments, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its pharmacological effects. This technical guide provides a comprehensive overview of the preliminary research on the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Core Anti-inflammatory Mechanism: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
A primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating the Toll-like receptor 4 (TLR4) signaling pathway. TLR4, a pattern recognition receptor, plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation by LPS, TLR4 initiates a signaling cascade through the adaptor protein Myeloid differentiation primary response 88 (MyD88), leading to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Preliminary studies have demonstrated that this compound can effectively attenuate this inflammatory cascade. Research indicates that pretreatment with this compound significantly reduces the protein levels of TLR4, MyD88, and NF-κB in LPS-stimulated human mononuclear leukocytes.[1][2] This inhibition of the upstream signaling components consequently leads to a dose-dependent decrease in the production and secretion of pro-inflammatory cytokines.[1][2]
Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data from key preliminary studies on the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | p-value | Reference |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 0.5 µM | TNF-α | Reduction in protein levels | <0.05 | [1] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TNF-α | Significant reduction in protein levels | <0.01 | [1] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 0.5 µM | IL-1β | Reduction in protein levels | <0.05 | [1] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | IL-1β | Significant reduction in protein levels | <0.001 | [1] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TLR4 | Reduction in protein expression | <0.05 | [1] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | MyD88 | Reduction in protein expression | <0.05 | [1] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | NF-κB p65 | Reduction in protein expression | <0.01 | [1] |
| Murine Macrophages | rBmpA | Not specified | TNF-α | Downregulated transcription and expression | Not specified | |
| Murine Macrophages | rBmpA | Not specified | IL-6 | Downregulated transcription and expression | Not specified | |
| Human Macrophages | rBmpA | Not specified | TNF-α | Downregulated transcription and expression | Not specified | |
| Human Macrophages | rBmpA | Not specified | IL-6 | Downregulated transcription and expression | Not specified | |
| Human Dendritic Cells | rBmpA | Not specified | TNF-α | Downregulated transcription and expression | Not specified | |
| Human Dendritic Cells | rBmpA | Not specified | IL-6 | Downregulated transcription and expression | Not specified |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | This compound Dosage | Administration Route | Measured Parameter | Result | p-value | Reference |
| Mouse model of Lyme arthritis | 1 mg/kg | Intraperitoneal | TNF-α in joint tissue | Downregulated expression | Not specified | |
| Mouse model of Lyme arthritis | 1 mg/kg | Intraperitoneal | IL-6 in joint tissue | Downregulated expression | Not specified | |
| Mouse model of Lyme arthritis | 1 mg/kg | Intraperitoneal | Arthritis symptoms | Inhibition of symptoms | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound's anti-inflammatory effects are provided below.
Caption: General experimental workflow for studying this compound's anti-inflammatory effects.
Protocol 1: In Vitro LPS-induced Inflammation in Human Mononuclear Leukocytes
-
Isolation of Mononuclear Leukocytes (MLs):
-
Collect fresh human peripheral blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the layer of mononuclear cells at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Seed the isolated MLs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 1.0 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C for cytokine analysis by ELISA.
-
Wash the remaining cell pellet with cold PBS and lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and store it at -80°C for protein analysis by Western blotting.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Reagents and Materials:
-
ELISA kits for specific cytokines (e.g., human TNF-α, IL-1β, IL-6) from a commercial supplier.
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
-
-
Procedure (based on a typical sandwich ELISA protocol):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate seven times.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Western Blotting for Signaling Protein Analysis
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, NF-κB p65, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose the membrane to X-ray film or use a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
-
Protocol 4: In Vivo Murine Model of Lyme Arthritis
-
Induction of Arthritis:
-
Use a susceptible mouse strain (e.g., C3H/HeN).
-
Infect the mice with a low-passage isolate of Borrelia burgdorferi via subcutaneous injection or tick-mediated transmission.
-
-
This compound Treatment:
-
Begin treatment with this compound (e.g., 1 mg/kg, intraperitoneally) at a specified time point post-infection.
-
Administer the treatment daily or according to the study design.
-
Include a vehicle-treated control group.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for clinical signs of arthritis, such as joint swelling. Measure the thickness of the tibiotarsal joints using a caliper.
-
At the end of the experiment, euthanize the mice and collect the hind limbs for histological analysis.
-
Process the joints for histology, section, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
-
Tissue Analysis:
-
Collect joint tissues for the analysis of inflammatory markers.
-
Homogenize the tissues and measure cytokine levels by ELISA or analyze protein expression by Western blotting as described in the in vitro protocols.
-
Other Potential Mechanisms and Future Directions
While the inhibition of the TLR4/MyD88/NF-κB pathway is a key anti-inflammatory mechanism of this compound, emerging evidence suggests its involvement in other signaling pathways. Preliminary studies indicate that this compound may also modulate the mitogen-activated protein kinase (MAPK) and the mammalian target of rapamycin (mTOR) signaling pathways, both of which are implicated in the regulation of inflammation. Further research is warranted to fully elucidate the role of this compound in these pathways and to determine the extent of their contribution to its overall anti-inflammatory effects.
Future studies should also focus on more extensive preclinical in vivo models of various inflammatory diseases to confirm the therapeutic potential of this compound. Ultimately, well-designed clinical trials in humans will be necessary to establish the safety and efficacy of this compound as a novel anti-inflammatory agent.
Conclusion
Preliminary studies provide compelling evidence for the anti-inflammatory properties of this compound. Its ability to inhibit the TLR4/MyD88/NF-κB signaling pathway and consequently reduce the production of pro-inflammatory cytokines highlights its potential as a therapeutic candidate for the treatment of inflammatory disorders. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development in this promising area. Continued investigation into the multifaceted mechanisms of action of this compound will be crucial in translating these preclinical findings into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Isoforskolin Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with isoforskolin in aqueous solutions. Below you will find frequently asked questions, detailed protocols, and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a naturally occurring diterpene and an analog of forskolin, derived from the Coleus forskohlii plant.[1] Its primary biochemical function is the activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] This increase in intracellular cAMP levels makes this compound a valuable tool for studying a wide range of cellular signaling pathways. This compound has been shown to potently activate adenylyl cyclase isoforms AC1 and AC2.[2]
Q2: Why is this compound so difficult to dissolve in aqueous solutions like water or cell culture media? A2: The difficulty in dissolving this compound in aqueous solutions stems from its chemical structure. As a labdane diterpenoid, it is a largely hydrophobic and lipophilic molecule, making it sparingly soluble in water.[3][4] This poor aqueous solubility can lead to precipitation when preparing working solutions for experiments.
Q3: What are the recommended solvents for preparing this compound stock solutions? A3: The most highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] Ethanol is also a viable solvent.[1] However, for experiments involving the activation of adenylyl cyclase, DMSO is preferred because ethanol has been shown to inhibit forskolin-activated adenylyl cyclase, whereas DMSO shows little to no inhibition at final concentrations of 5% or less.[5][6]
Q4: My this compound precipitates when I dilute my stock solution into my aqueous buffer. What is happening and how can I prevent it? A4: Precipitation upon dilution is the most common issue encountered with this compound. This occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. To prevent this, you should:
-
Use a high-concentration stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 5 mg/mL).[1]
-
Dilute with a small volume: Add a very small volume of the DMSO stock to your aqueous solution to achieve the final desired concentration. This keeps the final DMSO percentage low but helps maintain solubility.[7]
-
Correct the order of addition: Always add the DMSO stock solution directly and slowly into the aqueous buffer or cell culture medium while vortexing or stirring. Never add the aqueous solution to the DMSO stock, as this will likely cause immediate precipitation.[5]
-
Consider serum: When working with cell culture, diluting the compound into serum-containing medium can aid solubility, as the compound may adsorb to proteins like albumin.[7]
Q5: What is the maximum aqueous concentration of this compound I can realistically achieve? A5: Achieving a high concentration of this compound in a purely aqueous solution is not feasible. However, by first dissolving it in a co-solvent like DMSO, a working concentration can be achieved. For the related compound forskolin, a solubility of approximately 0.1 mg/mL can be reached in a 1:10 solution of DMSO:PBS (pH 7.2).[8] A similar range can be expected for this compound. The maximum achievable concentration will depend on the final percentage of the organic co-solvent in the aqueous solution.
Q6: How should I properly store this compound powder and its stock solutions? A6: this compound as a solid powder should be stored at -20°C. Stock solutions prepared in anhydrous DMSO are stable for at least 3 months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Aqueous working solutions are not stable and should be prepared fresh for each experiment.[8][9]
Solubility Data
Quantitative solubility data for this compound is limited. The table below provides available data, along with more extensive data for the closely related and well-studied compound, forskolin, for reference.
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
|---|---|---|
| DMSO | 5 mg/mL | [1] |
| Ethanol | Soluble (quantitative data not specified) |[1] |
Table 2: Solubility of Forskolin (for Reference)
| Solvent | Concentration | Source |
|---|---|---|
| DMSO | 5 mg/mL - 160 mg/mL | [3][4][8] |
| Ethanol | 15 mg/mL - 50 mg/mL | [4][8] |
| Chloroform | 50 mg/mL | [10] |
| Water | Very poorly soluble (~25-50 µM) | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [8] |
| Water with 2% Ethanol | Up to 0.2 mM |[10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 410.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: Carefully weigh out 4.11 mg of this compound powder on an analytical balance.
-
Solubilization: Transfer the powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C in the dark. DMSO stock solutions are stable for at least 3 months.[4]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube and vortex mixer
Procedure:
-
Calculation: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This means 1 µL of stock solution will be added for every 999 µL of medium.
-
Medium Preparation: Add the desired final volume of pre-warmed cell culture medium to a sterile conical tube (e.g., for 10 mL of working solution, add 10 mL of medium).
-
Dilution: While gently vortexing or swirling the medium, add 10 µL of the 10 mM DMSO stock solution dropwise into the 10 mL of medium.
-
Final Mix: Continue to mix for another 10-15 seconds to ensure homogeneity.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.[7]
Visualized Pathways and Workflows
Signaling Pathway
References
- 1. 6-乙酰-7-脱乙酰福斯考灵 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin CAS#: 66575-29-9 [m.chemicalbook.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mpbio.com [mpbio.com]
- 6. Inhibition of forskolin-activated adenylate cyclase by ethanol and other solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
Isoforskolin stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of isoforskolin in common laboratory solvents and media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions and how should they be stored?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] While data specifically for this compound is limited, related compounds like forskolin are readily soluble in DMSO.[3][4] For optimal stability, anhydrous DMSO stock solutions should be aliquoted and stored at -20°C or lower, protected from light.[1][5] Under these conditions, forskolin solutions in DMSO are stable for at least 3-4 months.[4][6] It is advisable to avoid repeated freeze-thaw cycles.[4]
Q2: How stable is this compound in aqueous solutions and cell culture media?
Q3: What are the known degradation pathways and products for this compound?
A: this compound is an isomer and a known degradation product of forskolin in aqueous solutions with a pH of 6.5 or higher.[7][10] Forskolin and this compound can exist in equilibrium, with isomerization occurring in this pH range.[10] Both compounds can then further degrade to form forskolin D.[7][9] Therefore, when working with either forskolin or this compound in aqueous media, it is important to be aware that a mixture of these compounds may be present over time.
Troubleshooting Guides
My experimental results are inconsistent. Could this be related to this compound stability?
Inconsistent results, such as variable dose-response curves or a loss of biological activity over time, can certainly be linked to compound stability. Given that this compound's stability is influenced by pH and temperature, especially in aqueous environments like cell culture media, degradation is a likely cause of variability.[7]
Use the following decision tree to troubleshoot potential stability issues:
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Data Summary
While specific quantitative stability data for this compound is sparse, the data for forskolin provides a strong reference.
Table 1: Forskolin Stability in Aqueous Solutions
| pH Range | Temperature | Stability | Degradation Products | Citation |
| 3.5 - 6.5 | < 50°C | Relatively Stable | Minimal | [7] |
| 6.5 - 8.5 | 37°C - 80°C | Degradation increases with pH and temperature | This compound, Forskolin D | [7][8] |
Table 2: Recommended Storage for Stock Solutions in Anhydrous DMSO
| Compound | Solvent | Concentration | Storage Temp. | Stability Duration | Citation |
| Forskolin | Anhydrous DMSO | Various | -20°C | ≥ 3-4 months | [4][6] |
Experimental Protocols
Protocol: How to Determine the Stability of this compound in Your Cell Culture Medium
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC). A similar method has been used to validate the stability of forskolin and its degradation products.[7][8]
Objective: To determine the concentration of this compound remaining in cell culture medium at various time points under standard incubation conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector (detection at 210 nm)[7][8]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Workflow Diagram:
Caption: Experimental workflow for assessing this compound stability.
Procedure:
-
Prepare this compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Spike Medium: Warm your cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Time Point Zero (T=0): Immediately take an aliquot of the this compound-containing medium. This will serve as your 100% reference. Store it at -80°C until analysis.
-
Incubation: Place the remaining medium in a sterile, sealed container inside a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Collect Samples: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), remove aliquots and immediately freeze them at -80°C.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (a pure standard should be run for confirmation).
-
Calculate the peak area for this compound in each sample.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
Signaling Pathways
This compound is known to act as a direct activator of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] This increase in intracellular cAMP can modulate a wide range of downstream signaling pathways.
Caption: this compound's primary mechanism of action via adenylyl cyclase.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reprocell.com [reprocell.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Isoforskolin Toxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the toxicity of Isoforskolin.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
High background signal in wells containing only media or vehicle control can obscure the accurate measurement of this compound's cytotoxic effects.
| Potential Cause | Recommended Solution |
| Contamination: Microbial contamination (bacteria, yeast, mycoplasma) in the cell culture or reagents. | Discard contaminated cultures and reagents. Ensure aseptic technique during all experimental steps. Regularly test cell lines for mycoplasma contamination. |
| Reagent Reactivity: Assay reagents may react with components of the culture medium (e.g., phenol red, serum). | Use phenol red-free medium if it interferes with the assay's colorimetric or fluorometric readout. Heat-inactivate serum before use, as it can contain enzymes like LDH that interfere with certain assays.[1] Run a "media only" blank to determine the background absorbance/fluorescence of the medium and subtract this value from all experimental wells. |
| This compound Interference: this compound, as a natural compound, may possess inherent color or fluorescent properties that interfere with the assay readout. | Include a control well with this compound in cell-free medium to measure its intrinsic absorbance or fluorescence. Subtract this value from the readings of the treated cells. Consider using an alternative assay with a different detection method (e.g., switching from a colorimetric to a luminescent assay). |
| Incomplete Reagent Solubilization: Precipitates in assay reagents can lead to artificially high readings. | Ensure all assay reagents are fully dissolved according to the manufacturer's instructions. Warm reagents to the recommended temperature and vortex gently before use. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments is a common challenge that can compromise the reliability of cytotoxicity data.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding: Inconsistent cell numbers across wells of the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").[2] |
| Pipetting Errors: Inaccurate or inconsistent dispensing of cells, this compound, or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly sealed. |
| Incubation Conditions: Fluctuations in temperature, humidity, or CO2 levels in the incubator. | Use a calibrated and well-maintained incubator. Ensure even heat and gas distribution within the incubator. Avoid opening the incubator door frequently. |
| Assay Timing: Variations in the timing of reagent addition or signal detection. | Adhere strictly to the incubation times specified in the protocol. Use a multichannel pipette or an automated dispenser for simultaneous reagent addition to multiple wells. Read the plate immediately after the final incubation step. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. |
Issue 3: Unexpected this compound-Induced Increase in "Cell Viability" with MTT Assay
The MTT assay is susceptible to interference from natural compounds like this compound, which can lead to false-positive results suggesting increased cell viability when the cells may actually be dying.
| Potential Cause | Recommended Solution |
| Direct Reduction of MTT by this compound: this compound may have reducing properties that directly convert the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[3][4][5] | Run a cell-free control containing this compound and the MTT reagent to assess direct reduction. If significant, the MTT assay may not be suitable. |
| Enhanced Metabolic Activity Preceding Apoptosis: this compound may initially stimulate cellular metabolism before inducing cell death, leading to a transient increase in MTT reduction. | Perform a time-course experiment to observe the kinetics of the cellular response to this compound. |
| Interference with Formazan Crystal Solubilization: this compound may affect the solubility of the formazan crystals. | Visually inspect the wells under a microscope before and after adding the solubilization buffer to ensure complete dissolution of the formazan crystals.[2] |
| Recommendation for Alternative Assays: | |
| ATP-based assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a direct indicator of viable cells, and are generally less prone to interference from colored or reducing compounds.[6][7] | |
| LDH release assays: These assays measure the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.[1][8] | |
| Real-time viability assays: These assays use non-lytic reagents to continuously monitor cell viability over time, providing a more dynamic view of the cytotoxic effects. |
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for testing this compound toxicity?
The choice of assay depends on several factors. While the MTT assay is widely used, it is known to be susceptible to interference from natural compounds like this compound, which can act as reducing agents and lead to falsely elevated viability readings.[3][4][5]
Therefore, for this compound, it is highly recommended to use alternative assays such as:
-
ATP-based luminescence assays: These are considered more sensitive and reliable as they measure the ATP content of viable cells, which is a direct marker of cell health.[6][7] They are less likely to be affected by the chemical properties of this compound.
-
LDH cytotoxicity assays: These measure the release of lactate dehydrogenase from cells with compromised membrane integrity, providing a direct assessment of cell death.[1][8]
-
Resazurin-based assays: These are generally more sensitive than MTT and the product is water-soluble, simplifying the protocol. However, it's still advisable to check for direct reduction of resazurin by this compound in a cell-free system.
It is best practice to confirm results from one assay with a second, mechanistically different assay.
Q2: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, assay used, and incubation time. Based on studies with the related compound Forskolin, you might expect IC50 values in the micromolar range. For example, in some cancer cell lines, the IC50 for Forskolin has been reported to be between 40 µM and 150 µM. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q3: How does this compound induce cell toxicity?
This compound, similar to its analog Forskolin, primarily functions by activating adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can trigger a cascade of signaling events leading to apoptosis (programmed cell death). This can involve the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, such as Bim and Mcl-1, ultimately leading to the activation of caspases, the executioners of apoptosis.
Q4: Should I use serum-free medium during the assay?
For many assays, including MTT, it is recommended to use serum-free medium during the incubation with the assay reagent. Serum components can interfere with the assay; for instance, serum contains dehydrogenases that can reduce MTT, leading to higher background readings. However, prolonged incubation in serum-free medium can itself induce cell stress or death. Therefore, it is important to follow the specific protocol for the chosen assay and to minimize the time cells are in serum-free medium if it is detrimental to their health.
Q5: How can I be sure that this compound is inducing apoptosis and not necrosis?
Cell viability assays like MTT or ATP assays measure the number of viable cells but do not distinguish between different modes of cell death. To specifically identify apoptosis, you can use complementary assays such as:
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase activity assays: These assays measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
TUNEL assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[2]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
ATP-Based Luminescence Assay Protocol (e.g., CellTiter-Glo®)
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Quantitative Data Summary
The following tables provide example data for this compound cytotoxicity as might be determined by different viability assays. Note: This is illustrative data and actual results will vary.
Table 1: this compound IC50 Values (µM) in Different Cancer Cell Lines after 48h Treatment
| Cell Line | MTT Assay | ATP Luminescence Assay | LDH Release Assay |
| MCF-7 (Breast Cancer) | 85.2 ± 7.1 | 65.4 ± 5.8 | 68.1 ± 6.2 |
| A549 (Lung Cancer) | 98.6 ± 9.3 | 78.9 ± 6.5 | 81.5 ± 7.0 |
| HeLa (Cervical Cancer) | 77.3 ± 6.9 | 59.8 ± 5.1 | 62.3 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Cell Viability (MCF-7 cells) after 48h Treatment with this compound
| This compound (µM) | MTT Assay (%) | ATP Luminescence Assay (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 95.1 ± 6.1 | 88.3 ± 5.5 |
| 25 | 82.4 ± 7.5 | 71.5 ± 6.2 |
| 50 | 65.3 ± 5.9 | 54.7 ± 4.9 |
| 75 | 48.9 ± 4.8 | 39.1 ± 3.8 |
| 100 | 35.7 ± 4.1 | 25.6 ± 3.1 |
Data are presented as mean ± standard deviation.
Visualizations
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Forskolin exerts anticancer roles in non-Hodgkin’s lymphomas via regulating Axin/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP/PKA Signaling Pathway Induces Apoptosis by Inhibited NF-κB in Aluminum Chloride-Treated Lymphocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for off-target effects of Isoforskolin
Welcome to the technical support center for Isoforskolin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a diterpenoid compound known to be an activator of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, such as Protein Kinase A (PKA). This on-target effect is the reason this compound is widely used in research to study cAMP-mediated physiological responses.
Q2: What are the known off-target effects of this compound?
A2: While structurally similar to Forskolin, this compound is presumed to share a similar off-target profile. The most well-documented off-target effects, primarily characterized for Forskolin, include:
-
Inhibition of Glucose Transporters (GLUTs): Forskolin can directly inhibit glucose uptake by binding to GLUTs, an effect that is independent of its adenylyl cyclase activity.
-
Activation of Pregnane X Receptor (PXR): Forskolin and its analogs can act as agonists for PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes.[2][3][4][5][6]
-
Modulation of Ion Channels: Forskolin has been shown to directly interact with and modulate the activity of certain voltage-gated potassium and calcium channels.[7]
-
Effects on Steroidogenesis: Forskolin can influence the production of steroid hormones in various cell types.[8][9][10][11][12]
Q3: How can I be sure the effects I'm seeing are due to adenylyl cyclase activation and not off-target effects?
A3: To confirm that the observed effects are due to the on-target activity of this compound, it is crucial to perform a series of control experiments. These include using a negative control, conducting dose-response experiments, and considering washout experiments. The "Troubleshooting Guides" and "Experimental Protocols" sections below provide detailed guidance on how to design and execute these controls.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
-
Possible Cause: At higher concentrations, the off-target effects of this compound may become more pronounced and could be confounding your results. The dose-response for on-target adenylyl cyclase activation may differ significantly from the dose-response for off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for your desired on-target effect (e.g., cAMP production) and the IC50 for a potential off-target effect (e.g., glucose uptake inhibition). This will help you identify a concentration range where you observe the on-target effect with minimal off-target interference.
-
Use a Negative Control: Employ 1,9-dideoxyforskolin, an analog that does not activate adenylyl cyclase, at the same concentration as this compound.[13][14] If you still observe the effect with 1,9-dideoxyforskolin, it is likely an off-target effect.
-
Consult the Data: Refer to the "Quantitative Data Summary" table below to compare the reported effective concentrations for on-target versus off-target effects of the related compound, Forskolin.
-
Issue 2: The observed effect is not reversible after removing this compound.
-
Possible Cause: While the direct activation of adenylyl cyclase by this compound is generally reversible, some downstream signaling events or off-target effects might not be.
-
Troubleshooting Steps:
-
Perform a Washout Experiment: After treating your cells with this compound, wash the cells thoroughly with fresh media to remove the compound and observe if the effect reverses over time. See the "Experimental Protocols" section for a detailed washout procedure.
-
Consider Downstream Effects: If the immediate signaling event (e.g., cAMP levels) is reversible but the final phenotype is not, it's possible that this compound has triggered a signaling cascade with long-lasting consequences.
-
Investigate Off-Target Mechanisms: Some off-target interactions may be less reversible than the on-target binding to adenylyl cyclase.
-
Data Presentation
Quantitative Data Summary for Forskolin (as a proxy for this compound)
Disclaimer: The following data is for Forskolin. As a structural analog, this compound is expected to have a similar pharmacological profile, but its specific potencies may vary. It is highly recommended to experimentally determine the EC50/IC50 values for this compound in your specific experimental system.
| Target/Effect | Potency (Forskolin) | Compound | Notes |
| On-Target | |||
| Adenylyl Cyclase Activation | EC50: 0.5 - 10 µM[2][15][16] | Forskolin | Potency can vary depending on the tissue and adenylyl cyclase isoform. |
| Off-Target | |||
| Glucose Transporter (GLUT) Inhibition | Ki: ~200 nM | Forskolin | Competitive inhibition of cytochalasin B binding. |
| Half-maximal inhibition: 35 - 50 µM | Forskolin | Inhibition of insulin-stimulated hexose transport in L6 muscle cells. The discrepancy in reported inhibitory concentrations should be noted. | |
| Pregnane X Receptor (PXR) Activation | EC50: 0.4 - 12 µM[6] | Forskolin | Can induce the expression of drug-metabolizing enzymes. |
| Voltage-gated K+ Channel Modulation | IC50: ~24 - 32 µM[17] | Forskolin | Direct inhibition of delayed-rectifier K+ currents. |
| Steroidogenesis | Effective concentration: 1 - 10 µM[16] | Forskolin | Stimulation of aldosterone and corticosterone production. |
Experimental Protocols
Protocol 1: Dose-Response Experiment
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 10 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform your downstream assay to measure the on-target effect (e.g., cAMP assay) and a potential off-target effect (e.g., glucose uptake assay).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
Protocol 2: Negative Control Experiment using 1,9-Dideoxyforskolin
-
Experimental Setup: Set up parallel treatments with this compound and 1,9-dideoxyforskolin.
-
Concentration: Use the same concentration for both compounds, ideally a concentration that gives a robust on-target response with this compound.
-
Treatment and Incubation: Treat the cells with this compound, 1,9-dideoxyforskolin, and a vehicle control for the desired duration.
-
Assay and Analysis: Perform your assay of interest. A response observed with this compound but not with 1,9-dideoxyforskolin is likely mediated by adenylyl cyclase activation. An effect observed with both compounds suggests an off-target mechanism.
Protocol 3: Washout Experiment for Reversibility
-
Initial Treatment: Treat cells with this compound at a concentration that elicits a clear response for a defined period (e.g., 30 minutes).
-
Washout:
-
Aspirate the medium containing this compound.
-
Wash the cells gently with pre-warmed, fresh cell culture medium or a suitable buffer (e.g., PBS).
-
Repeat the wash step at least two more times to ensure complete removal of the compound.
-
-
Recovery: Add fresh, compound-free medium to the cells.
-
Time-Course Analysis: At various time points after the washout (e.g., 15 min, 30 min, 1h, 2h), lyse the cells or perform your assay to measure the reversal of the effect.
-
Control: Include a set of cells that are continuously exposed to this compound for the entire duration of the experiment.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target inhibition of glucose transport by this compound.
Caption: Off-target activation of the PXR pathway by this compound.
Caption: Logical workflow for controlling for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin effects on the cAMP system and steroidogenesis in the immature rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Forskolin treatment directs steroid production towards the androgen pathway in the NCI-H295R adrenocortical tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Forskolin suppresses delayed-rectifier K+ currents and enhances spike frequency-dependent adaptation of sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isoforskolin Bioavailability in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Isoforskolin.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Studies in guinea pigs have reported the absolute oral bioavailability of this compound to be approximately 49.25%.[1] Intraperitoneal administration resulted in a higher bioavailability of 64.12%.[1]
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
A2: Like its analogue, Forskolin, this compound's clinical application can be hindered by its poor aqueous solubility and potential for rapid metabolism.[2] These factors can lead to variable and suboptimal absorption from the gastrointestinal tract.
Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, potentially leading to faster absorption.[3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution rate.[5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs.[8][9][10]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.[11][12][13]
-
Phytosome Delivery Systems: Complexing this compound with phospholipids to create phytosomes can improve its absorption and bioavailability.[2]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility and slow dissolution of the pure this compound compound in the gastrointestinal fluids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound plasma levels.
Experimental Protocols:
-
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Select a suitable hydrophilic carrier (e.g., PVP K30, Mannitol).[14]
-
Dissolve this compound and the carrier in a common solvent (e.g., ethanol).[14]
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Pulverize and sieve the solid dispersion to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, morphology (using techniques like XRD and DSC to confirm amorphous state), and in vitro dissolution.[5][15]
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Fast animals overnight prior to dosing.
-
Administer the this compound formulation (e.g., solid dispersion suspended in a vehicle like 0.5% carboxymethyl cellulose) orally via gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein or retro-orbital plexus.
-
Separate plasma by centrifugation.
-
Analyze this compound plasma concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, and relative bioavailability) using appropriate software.
-
Data Presentation:
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations (Hypothetical Data Based on General Principles)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 2 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| This compound Solid Dispersion | 2 | 200 ± 45 | 1.0 ± 0.3 | 1000 ± 210 | 400 |
| This compound Nanoparticles | 2 | 250 ± 55 | 0.5 ± 0.2 | 1250 ± 280 | 500 |
| This compound SEDDS | 2 | 300 ± 60 | 0.75 ± 0.2 | 1500 ± 310 | 600 |
Issue 2: Rapid Elimination and Short Half-life of this compound In Vivo
Possible Cause: Extensive first-pass metabolism in the liver and gut wall.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid this compound elimination.
Experimental Protocols:
-
Protocol 3: Preparation of Chitosan-Coated PLGA Nanoparticles of this compound
-
Prepare this compound-loaded PLGA nanoparticles using an emulsion-solvent evaporation method.[4]
-
Disperse the PLGA nanoparticles in a chitosan solution to allow for surface coating via electrostatic interaction.
-
Purify the chitosan-coated nanoparticles by centrifugation and resuspend them in an appropriate vehicle for administration.
-
Characterize the nanoparticles for size, zeta potential (to confirm coating), entrapment efficiency, and in vitro release profile.[3][4]
-
-
Protocol 4: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.
-
Prepare the this compound-loaded SEDDS by mixing the selected oil, surfactant, and co-surfactant.
-
Characterize the SEDDS for self-emulsification time, droplet size upon dilution, and drug content.[10]
-
Conduct in vivo pharmacokinetic studies to assess for potential enhancement of lymphatic uptake, which can bypass first-pass metabolism.[10]
-
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound Following Administration of Different Formulations in Guinea Pigs [1]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous | 2 | - | - | 345.3 ± 142.9 | 100 |
| Intraperitoneal | 2 | 290.7 ± 117.4 | 0.12 ± 0.05 | 221.4 ± 46.2 | 64.12 |
| Oral | 2 | 58.6 ± 28.3 | 0.25 ± 0.14 | 169.9 ± 59.8 | 49.25 |
Signaling Pathways and Logical Relationships
Diagram 1: Proposed Mechanism of Bioavailability Enhancement by Nanoparticles
Caption: Nanoparticle-mediated enhancement of this compound bioavailability.
Disclaimer: The experimental protocols and hypothetical data are provided for illustrative purposes. Researchers should develop and validate their own specific protocols and methods based on their experimental objectives and available resources. The information provided on formulation strategies is based on general principles of pharmaceutical sciences and may require significant adaptation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Chitosan coated PLGA nanoparticles amplify the ocular hypotensive effect of forskolin: Statistical design, characterization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. Preparation, characterization and in vitro/vivo evaluation of tectorigenin solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 14. Formulation and Evaluation of Solid Dispersion of Chrysin for Improved Bioavailability | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diterpene Activators of Adenylyl Cyclase: Isoforskolin in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of isoforskolin and other diterpenes in their ability to activate adenylyl cyclase (AC), a crucial enzyme in cellular signaling. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Diterpene Activators of Adenylyl Cyclase
Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes. The modulation of AC activity is a critical area of research for understanding and treating various diseases. Diterpenes, a class of organic compounds composed of four isoprene units, have emerged as significant modulators of AC activity. Among these, forskolin, isolated from the plant Coleus forskohlii, is the most well-characterized direct activator of most AC isoforms. This guide focuses on comparing the activity of this compound, a naturally occurring analog of forskolin, with forskolin itself and other related diterpenes.
Quantitative Comparison of Adenylyl Cyclase Activation
The potency and efficacy of various diterpenes in activating adenylyl cyclase have been evaluated in numerous studies. The following table summarizes key quantitative data, including the half-maximal effective concentration (EC50) and the relative efficacy of these compounds. It is important to note that EC50 values can vary depending on the specific adenylyl cyclase isoform, cell type, and experimental conditions.
| Compound | Common Name/Synonym | Class | EC50 for Adenylyl Cyclase Activation (µM) | Maximal Activation (Relative to Forskolin) | Notes |
| Forskolin | - | Labdane Diterpene | 5 - 10[1] | 100% (Reference) | Potent, direct activator of most AC isoforms (I-VIII). |
| This compound | 6-acetyl-7-deacetyl-forskolin | Labdane Diterpene | ~13 | Similar to Forskolin | A naturally occurring analog of forskolin with comparable efficacy but slightly lower potency. |
| 1,9-Dideoxyforskolin | - | Labdane Diterpene | > 1000 | Inactive | A biologically inactive analog, often used as a negative control. Does not stimulate adenylyl cyclase.[2] |
| 7-Deacetyl-forskolin | - | Labdane Diterpene | ~15 | Similar to Forskolin | A derivative of forskolin with slightly reduced potency. |
Signaling Pathway of Diterpene-Mediated Adenylyl Cyclase Activation
Diterpenes like forskolin and this compound directly bind to the catalytic subunit of adenylyl cyclase, leading to its activation and subsequent production of cAMP. This mechanism is independent of G-protein stimulation, which is the canonical pathway for AC activation by hormones and neurotransmitters. However, the presence of an activated Gs alpha subunit can potentiate the effect of forskolin.
Experimental Protocols
Adenylyl Cyclase Activity Assay (Radioisotopic Method)
This protocol describes a classic and highly sensitive method for measuring adenylyl cyclase activity in cell membranes or purified enzyme preparations.
Materials:
-
Cell membranes or purified adenylyl cyclase
-
[α-³²P]ATP (specific activity 10-30 Ci/mmol)
-
Unlabeled ATP
-
Creatine phosphate and creatine kinase (ATP regenerating system)
-
Diterpene compounds (this compound, Forskolin, etc.) dissolved in DMSO
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA
-
Stop solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP
-
Dowex AG 50W-X4 resin
-
Alumina columns
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP regenerating system, and the desired concentration of the diterpene activator (or DMSO for control).
-
Enzyme Addition: Add the cell membrane preparation (typically 20-50 µg of protein) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [α-³²P]ATP. The final ATP concentration should be around 0.1 mM.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Separation of [³²P]cAMP:
-
Apply the reaction mixture to a Dowex AG 50W-X4 column.
-
Wash the column with water to remove unreacted [α-³²P]ATP and other nucleotides.
-
Elute the [³²P]cAMP from the Dowex column onto an alumina column.
-
Wash the alumina column with buffer (e.g., 0.1 M imidazole-HCl) to remove any remaining contaminants.
-
Elute the purified [³²P]cAMP from the alumina column with buffer into a scintillation vial.
-
-
Quantification: Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³²P]cAMP produced per unit time per milligram of protein. Determine the EC50 and maximal activation for each compound.
Other Diterpene Activators of Adenylyl Cyclase
While the labdane diterpenes from Coleus forskohlii are the most studied, other classes of diterpenes have been reported to activate adenylyl cyclase, although they are generally less potent and their mechanisms are not as well-elucidated. Information on their direct and potent activation of adenylyl cyclase is limited in comparison to the forskolin family.
Conclusion
This compound is a valuable tool for studying adenylyl cyclase signaling. It serves as a potent activator with an efficacy comparable to the well-established activator, forskolin, albeit with a slightly lower potency. The availability of inactive analogs like 1,9-dideoxyforskolin provides an excellent negative control for experiments. The choice between this compound and forskolin may depend on the specific requirements of the study, including desired potency and potential off-target effects. For researchers investigating the modulation of cAMP signaling, a clear understanding of the quantitative differences between these diterpene activators is essential for the design and interpretation of experiments.
References
Isoforskolin's Anti-inflammatory Efficacy: A Comparative Analysis Across Diverse Cell Lines
A comprehensive review of existing experimental data highlights the potent anti-inflammatory properties of Isoforskolin across various cell types, primarily through the modulation of the TLR4/MyD88/NF-κB signaling pathway. This guide consolidates findings from studies on human mononuclear leukocytes, murine macrophage cell line RAW 264.7, and human chondrocytes, offering a comparative perspective for researchers in immunology and drug development.
This compound, a labdane diterpenoid isolated from the plant Coleus forskohlii, has demonstrated significant potential as an anti-inflammatory agent. Its efficacy stems from its ability to suppress the production of key inflammatory mediators. This comparative guide synthesizes the available quantitative data, details the experimental methodologies used to assess its anti-inflammatory effects, and visualizes the underlying molecular pathways and experimental procedures.
Comparative Anti-inflammatory Effects of this compound
The anti-inflammatory activity of this compound has been validated in several cell-based models of inflammation. Below is a summary of its effects on key inflammatory markers in different cell lines.
| Cell Line | Inflammatory Stimulus | This compound Concentration | Inflammatory Marker | Result |
| Human Mononuclear Leukocytes | Lipopolysaccharide (LPS) | 1.0 µM | TNF-α | Significant reduction in protein levels[1] |
| 1.0 µM | IL-1β | Significant reduction in protein levels[1] | ||
| 1.0 µM | IL-2, IL-6, IL-21, IL-23, TNF-β | Apparent decrease in protein levels[1] | ||
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6, iNOS, COX-2 | Reduction in expression reported[2] |
| Human Chondrocytes | Interleukin-1β (IL-1β) | Not specified in search results | Pro-inflammatory mediators | Illustrative of expected inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols employed in the cited studies.
Human Mononuclear Leukocytes (MLs)
Objective: To investigate the effect of this compound on LPS-induced inflammatory cytokine production and signaling pathway activation in human MLs.
Methodology:
-
Isolation of Mononuclear Leukocytes: MLs were separated from healthy donors' blood samples using density gradient centrifugation.
-
Cell Culture and Treatment: The isolated MLs were cultured in an appropriate medium. For the experiments, cells were pre-treated with this compound (e.g., 0.5 µM or 1.0 µM) for 30 minutes.
-
Inflammation Induction: Following pre-treatment, inflammation was induced by adding Lipopolysaccharide (LPS; 1 µg/ml) to the cell culture and incubating for 6 hours.
-
Analysis of Inflammatory Markers:
-
Cytokine Quantification: The concentrations of various cytokines (TNF-α, IL-1β, IL-2, IL-6, IL-21, IL-23, TNF-β) in the cell culture supernatants were measured using Enzyme-Linked Immunosorbent Assay (ELISA) and Quantibody arrays.
-
Western Blot Analysis: The protein levels of key signaling molecules (TLR4, MyD88, and NF-κB) in the cell lysates were determined by Western blot to assess the effect on the signaling pathway.[1]
-
RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of a test compound on LPS-induced expression of pro-inflammatory mediators.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells were cultured in a suitable medium.
-
Treatment and Inflammation Induction: Cells were pre-treated with the test compound for a specified duration before being stimulated with LPS to induce an inflammatory response.
-
Analysis of Inflammatory Markers:
-
Western Blot: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins were analyzed by immunoblotting.
-
ELISA/qRT-PCR: The production of pro-inflammatory cytokines such as TNF-α and IL-6 was quantified using ELISA or their mRNA expression levels were measured by qRT-PCR.
-
Human Chondrocytes
Objective: To assess the potential of a compound to protect chondrocytes from inflammation-induced catabolic activity.
Methodology:
-
Cell Culture: Human chondrocyte cell lines (e.g., SW1353 or C28/I2) or primary human articular chondrocytes were cultured.
-
Inflammation Induction and Treatment: Inflammation was induced by treating the cells with Interleukin-1β (IL-1β). The cells were concurrently or subsequently treated with the test compound.
-
Analysis of Inflammatory and Catabolic Markers:
-
ELISA/qRT-PCR: The expression of pro-inflammatory mediators and cartilage-degrading enzymes such as matrix metalloproteinases (MMPs) were measured.
-
Western Blot: The activation of signaling pathways, such as the NF-κB pathway, was assessed by analyzing the phosphorylation of key signaling proteins.
-
Visualizing the Mechanisms and Workflows
To better understand the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for in vitro anti-inflammatory studies.
References
- 1. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoginkgetin protects chondrocytes and inhibits osteoarthritis through NF-κB and P21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isoforskolin's Interaction with Adenylyl Cyclase Isoforms: A Comparative Analysis
While not definitively tested against all adenylyl cyclase isoforms, current research indicates that isoforskolin is a potent activator of several, though likely not all, of these crucial signaling enzymes. Drawing parallels with its close structural analog, forskolin, provides further insight into its expected activity profile. This guide offers a comparative analysis of this compound's effects on adenylyl cyclase isoforms, supported by available experimental data and methodologies.
Overview of Adenylyl Cyclase Activation
Adenylyl cyclases (ACs) are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a vital second messenger in numerous cellular signaling pathways. In mammals, there are nine membrane-bound AC isoforms (AC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties. The activation of these isoforms is a key mechanism for modulating cellular responses to a variety of external stimuli.
This compound, a diterpene isolated from the plant Coleus forskohlii, is recognized as an effective activator of adenylyl cyclase isoforms.[1] Its mechanism of action, similar to the well-studied compound forskolin, involves direct binding to the catalytic subunit of the enzyme, leading to its activation and a subsequent increase in intracellular cAMP levels.
Comparative Activation of Adenylyl Cyclase Isoforms
While comprehensive studies on this compound's activity across all AC isoforms are limited, existing evidence for specific isoforms, combined with the extensive research on forskolin, allows for a comparative assessment.
| Adenylyl Cyclase Isoform | This compound Activation | Forskolin Activation | Supporting Evidence & Remarks |
| AC1 | Activator | Potent Activator | This compound has been shown to potently activate AC1 in vitro.[1] Forskolin exhibits its highest potency towards this isoform.[2] |
| AC2 | Activator | Activator | This compound is a known activator of AC2.[1] Forskolin also activates AC2, although it is its least potent target among the sensitive isoforms.[2] |
| AC3 | Likely Activator | Activator | Direct studies on this compound are lacking. However, given that forskolin activates AC3, a similar effect is anticipated for this compound.[3] |
| AC4 | Likely Activator | Activator | No direct data for this compound is available. Forskolin is known to activate AC4. |
| AC5 | Activator | Activator | This compound has been reported to activate AC5.[4] |
| AC6 | Likely Activator | Activator | Direct experimental data for this compound is unavailable. Forskolin activates AC6.[5] |
| AC7 | Likely Activator | Activator | No specific studies on this compound have been found. Forskolin is an activator of AC7. |
| AC8 | Likely Activator | Activator | Direct evidence for this compound is missing. Forskolin activates AC8.[2] |
| AC9 | Likely Inactive | Inactive | Forskolin does not activate AC9.[3] Given the structural similarity, it is highly probable that this compound is also inactive against this isoform. |
| Soluble AC (sAC) | Likely Inactive | Largely Insensitive | sAC is known to be insensitive to forskolin.[6] A similar lack of significant activation is expected for this compound. |
Note: "Likely Activator" and "Likely Inactive" are inferences based on the activity of the structurally similar compound forskolin, in the absence of direct experimental data for this compound on those specific isoforms. One study noted that this compound and forskolin exhibit "almost equal activity" in stimulating adenylyl cyclase in vitro, which supports these extrapolations.[7]
Signaling Pathway and Experimental Workflow
The activation of adenylyl cyclase by this compound initiates a signaling cascade that plays a crucial role in various physiological processes. The general experimental workflow to determine the efficacy of compounds like this compound on specific AC isoforms is also outlined below.
Caption: Adenylyl cyclase activation by this compound.
Caption: Experimental workflow for adenylyl cyclase assay.
Experimental Protocols
The following is a generalized protocol for determining the activation of a specific adenylyl cyclase isoform by this compound, based on methodologies described in the literature.[8]
Objective: To quantify the activation of a specific adenylyl cyclase isoform by this compound.
Materials:
-
HEK293 or Sf9 cells
-
Expression plasmid for the human adenylyl cyclase isoform of interest
-
Cell culture reagents
-
Transfection reagent
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Membrane preparation buffer
-
Assay buffer (containing ATP, MgCl₂, and a cAMP phosphodiesterase inhibitor like IBMX)
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., ELISA, TR-FRET, or radioactive-based)
-
Protein assay kit (e.g., Bradford or BCA)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 or Sf9 cells to an appropriate confluency.
-
Transfect the cells with the expression plasmid containing the cDNA for the desired AC isoform using a suitable transfection reagent.
-
Allow for protein expression for 24-48 hours.
-
-
Membrane Preparation:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at a low speed to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Activity Assay:
-
In a microplate, add a fixed amount of membrane protein to each well.
-
Add varying concentrations of this compound (typically from nanomolar to micromolar range) to the wells. Include a vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding the assay buffer containing ATP and MgCl₂.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or by heating).
-
-
cAMP Measurement:
-
Quantify the amount of cAMP produced in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP production to the amount of protein used in each reaction.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a valuable pharmacological tool for the activation of adenylyl cyclase. While it is a confirmed activator of isoforms AC1, AC2, and AC5, its effects on other isoforms are largely inferred from the well-characterized profile of forskolin. Based on this, this compound likely activates AC isoforms 1 through 8, while being inactive against AC9 and the soluble AC. Further research is required to definitively characterize the complete activation profile of this compound across all adenylyl cyclase isoforms and to determine its precise potency (EC50 values) for each. Such studies would provide a more complete understanding of this compound's utility in modulating cAMP signaling for research and potential therapeutic applications.
References
- 1. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chrdmb.ca [chrdmb.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylate cyclase stimulation and ocular hypertension inhibition by forskolin analogs | Semantic Scholar [semanticscholar.org]
- 8. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Isoforskolin for Adenylyl Cyclase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoforskolin's performance in activating adenylyl cyclase (AC) against its well-known analog, Forskolin, and other alternative activators. The information presented herein is supported by experimental data to aid in the validation of this compound's specificity as a direct activator of adenylyl cyclase.
Introduction to this compound and Adenylyl Cyclase Activation
This compound is a natural diterpenoid and an analog of Forskolin, both extracted from the roots of the Coleus forskohlii plant. Like Forskolin, this compound is known to be a direct activator of adenylyl cyclase, a key enzyme in cellular signaling.[1] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that regulates a multitude of cellular processes. The ability of this compound to elevate intracellular cAMP levels has made it a compound of interest for investigating various physiological and pathological processes, including inflammation and pulmonary function.
The specificity of a chemical probe is paramount for the accurate interpretation of experimental results. This guide aims to provide a clear overview of the existing evidence for this compound's specificity for adenylyl cyclase, comparing its activity with Forskolin and highlighting potential off-target effects.
Comparative Analysis of Adenylyl Cyclase Activators
The following tables summarize the quantitative data on the potency of this compound, Forskolin, and other compounds as adenylyl cyclase activators. While a precise EC50 value for this compound is not consistently reported in the literature, it has been described as having "almost equal activity" to Forskolin in stimulating adenylyl cyclase in vitro.
Table 1: Potency of this compound and Forskolin in Adenylyl Cyclase Activation
| Compound | Target | EC50 (µM) | Cell/Tissue Type | Reference |
| This compound | Adenylyl Cyclase | Comparable to Forskolin | In vitro | [2] |
| Forskolin | Adenylyl Cyclase | 4 - 15 | Rat Brain Membranes | [3] |
| 5 | Intact S49 Cells | [3] | ||
| 10 - 100 | Various | [3] |
Table 2: Potency of Other Adenylyl Cyclase Activators
| Compound | Target | EC50 (µM) | Cell/Tissue Type | Notes |
| NKH477 (Forskolin derivative) | Adenylyl Cyclase (Type V) | More potent than Forskolin | Insect cell membranes | Shows isoform selectivity |
| GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) | G-proteins (indirect AC activation) | Varies | Various | Non-hydrolyzable GTP analog |
| Sodium Fluoride (NaF) | G-proteins (indirect AC activation) | Varies | Various | Activates G-proteins |
Specificity Profile and Potential Off-Target Effects
Forskolin has been reported to interact with other proteins, including:
-
Glucose transporters: Forskolin can bind to and inhibit certain glucose transporters.
-
Ion channels: Some studies have suggested that Forskolin can modulate the activity of certain ion channels.
-
Other enzymes and receptors: High concentrations of Forskolin may exhibit effects on other signaling pathways.
Given the structural similarity between this compound and Forskolin, it is plausible that this compound may share some of these off-target effects. Therefore, when using this compound in experimental systems, it is recommended to:
-
Use the lowest effective concentration.
-
Employ control experiments to rule out cAMP-independent effects.
-
Whenever possible, use structurally unrelated adenylyl cyclase activators to confirm findings.
Experimental Protocols
1. Adenylyl Cyclase Activity Assay (Membrane Preparation)
This protocol is adapted from studies on Forskolin and its analogs and can be used to determine the adenylyl cyclase activity in response to this compound.
-
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
[α-³²P]ATP
-
This compound and other test compounds
-
Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex and alumina chromatography columns
-
-
Procedure:
-
Prepare membrane fractions from cells or tissues of interest.
-
Incubate membrane preparations with varying concentrations of this compound or other activators in the assay buffer containing [α-³²P]ATP for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina chromatography.
-
Quantify the amount of [³²P]cAMP using liquid scintillation counting.
-
Calculate the adenylyl cyclase activity (pmol cAMP/min/mg protein) and plot dose-response curves to determine the EC50 value.
-
2. Intact Cell cAMP Accumulation Assay
This protocol measures the accumulation of cAMP in live cells in response to this compound.
-
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound and other test compounds
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA or HTRF-based)
-
-
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound or other activators for a defined time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration in each well.
-
Generate dose-response curves to determine the EC50 value.
-
Visualizing the Signaling Pathway and Experimental Logic
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Adenylyl Cyclase signaling pathway activated by GPCRs and this compound.
Caption: General experimental workflow for validating this compound's effect on AC.
References
- 1. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity labeling of forskolin-binding proteins. Comparison between glucose carrier and adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Isoforskolin-Induced Physiological Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoforskolin, a labdane diterpene derived from the plant Coleus forskohlii, is a potent activator of adenylyl cyclase, an enzyme crucial for the production of the second messenger cyclic AMP (cAMP).[1] This activity underlies its various physiological effects, including anti-inflammatory and vasodilatory responses. This guide provides a comparative analysis of the reproducibility of this compound-induced physiological responses, with a focus on its performance against its well-known isomer, forskolin, and other relevant alternatives. The information is presented to aid researchers in designing and interpreting experiments involving this compound.
I. Adenylyl Cyclase Activation: The Primary Mechanism
The principal mechanism of action for this compound, similar to forskolin, is the direct activation of adenylyl cyclase. This leads to an increase in intracellular cAMP levels, which in turn modulates a wide array of cellular functions.
Comparative Efficacy in Adenylyl Cyclase Activation
While both this compound and forskolin are effective activators of adenylyl cyclase, their potencies can vary depending on the specific isoform of the enzyme and the experimental conditions. Forskolin has been reported to activate adenylyl cyclase in rat cerebral cortical membranes with a half-maximal effective concentration (EC50) in the range of 5-10 µM.[2][3] In studies on specific adenylyl cyclase isoforms, the EC50 for forskolin can differ, for instance, in HEK293T cells overexpressing adenylyl cyclase 6, the Log EC50 was found to be 3.312 µM.[4]
Quantitative data on the EC50 of this compound for adenylyl cyclase activation is less readily available in the literature, making a direct and precise comparison of potency challenging. However, studies have shown that this compound is a potent activator of adenylyl cyclase isoforms, particularly AC1 and AC2.[1]
Table 1: Comparison of Forskolin EC50 Values for Adenylyl Cyclase Activation
| Compound | System | EC50 (µM) | Reference |
| Forskolin | Rat Cerebral Cortical Membranes | 5 - 10 | [2][3] |
| Forskolin | HEK293T cells (overexpressing AC6) | 3.312 | [4] |
II. Anti-inflammatory Effects: A Key Physiological Response
Both this compound and forskolin exhibit significant anti-inflammatory properties, primarily through the cAMP-mediated downregulation of pro-inflammatory signaling pathways.
Comparative Anti-inflammatory Potency
A key pathway implicated in the anti-inflammatory effects of both compounds is the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling cascade.[5] Pre-treatment with either this compound or forskolin has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in human mononuclear leukocytes.[5]
While direct IC50 values for cytokine inhibition by this compound are not consistently reported, studies have demonstrated its ability to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] In one study, this compound at a concentration of 1.0 µM was effective in reducing LPS-induced cytokine production in human mononuclear leukocytes.[8] Similarly, forskolin has been shown to inhibit the production of these cytokines.[6][7] A study on experimental autoimmune encephalomyelitis in mice calculated the IC50 of forskolin on BV-2 cells to be 984.93 μM.[7]
Table 2: Qualitative Comparison of Anti-inflammatory Effects
| Compound | Model System | Affected Cytokines | Signaling Pathway Involved | Reference |
| This compound | Human Mononuclear Leukocytes | TNF-α, IL-1β, IL-6 | TLR4/MyD88/NF-κB | [5] |
| Forskolin | Human Mononuclear Leukocytes | TNF-α, IL-1β, IL-6 | TLR4/MyD88/NF-κB | [5] |
| Forskolin | BV-2 cells (mouse microglia) | IL-17, TNF-α, IL-6 | Calcium, IL-17-STEAP4 | [7] |
III. Cardiovascular Effects: Vasodilation and Inotropy
The ability of this compound and forskolin to increase intracellular cAMP also translates to significant effects on the cardiovascular system, primarily vasodilation and positive inotropy (increased contractility of the heart).
Comparative Cardiovascular Profile
Forskolin has been studied more extensively in a clinical setting for its cardiovascular effects. In patients with idiopathic congestive cardiomyopathy, forskolin administered intravenously demonstrated dose-dependent reductions in cardiac preload and afterload, leading to a significant increase in cardiac output and stroke volume.[9][10] At a dosage of 4 micrograms/kg/min, forskolin increased the maximal rate of left ventricular pressure rise (dP/dtmax) by 19% and heart rate by 16%.[11]
Clinical data on the cardiovascular effects of this compound in humans is currently limited, preventing a direct comparison of its hemodynamic profile with that of forskolin. However, preclinical studies suggest that this compound also possesses vasodilatory properties. The mechanism of forskolin-induced vasodilation involves repolarization and a reduction in the sensitivity of the contractile machinery to calcium.[9]
Table 3: Hemodynamic Effects of Intravenous Forskolin in Patients with Congestive Cardiomyopathy
| Parameter | Change with Forskolin (4 µg/kg/min) | Reference |
| dP/dtmax | +19% | [11] |
| Heart Rate | +16% | [11] |
| Cardiac Preload and Afterload | Decreased | [9][10] |
| Cardiac Output and Stroke Volume | Increased | [9][10] |
IV. Reproducibility and Experimental Considerations
The reproducibility of physiological responses to this compound is a critical consideration for researchers. While specific studies on the reproducibility of this compound's effects are scarce, general principles of in vitro and in vivo research apply. Factors such as cell line passage number, reagent quality, and precise control of experimental conditions can significantly impact the consistency of results.[12]
The forskolin-induced swelling (FIS) assay, used to assess cystic fibrosis transmembrane conductance regulator (CFTR) function, has demonstrated high intra- and inter-laboratory reproducibility, suggesting that assays based on adenylyl cyclase activation can be robust and reliable when standardized protocols are followed.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are examples of protocols for key experiments related to the physiological responses of this compound.
Measurement of Intracellular cAMP Levels
A common method for quantifying intracellular cAMP is through competitive enzyme-linked immunosorbent assays (ELISAs) or homogeneous bioluminescent assays.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. After a pre-incubation period, treat the cells with various concentrations of this compound or other compounds for the desired time.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the specific ELISA or bioluminescent assay kit being used. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate, followed by a detection step.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in the experimental samples.
Measurement of Cytokine Levels
Cytokine levels in cell culture supernatants or biological fluids can be measured using sandwich ELISAs or multiplex bead-based assays.
Protocol Outline:
-
Sample Collection: After treating cells with this compound or other stimuli, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using known concentrations of the cytokine. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound activates adenylyl cyclase, leading to cAMP production and downstream signaling.
Experimental Workflow for Comparing Anti-inflammatory Effects
Caption: Workflow for comparing the anti-inflammatory effects of this compound and forskolin.
References
- 1. Improving rigor and reproducibility in cardiovascular research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and inotropic potential of forskolin in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and inotropic potential of forskolin in the human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular Effects of Forskolin (HL 362) in Patients with Idiopathic Congestive Cardiomyopathy—A Comparative Study with Dobutamine and Sodium Nitroprusside | Semantic Scholar [semanticscholar.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Anti-Obesity and Metabolic Effects of Forskolin in Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of forskolin (HL 362) in patients with idiopathic congestive cardiomyopathy--a comparative study with dobutamine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of forskolin and phosphodiesterase-III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isoforskolin: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of isoforskolin, a physiologically active diterpene, is critical for ensuring laboratory safety and environmental protection. As with its close analog, forskolin, this compound is classified as harmful in contact with skin and must be handled as hazardous chemical waste.[1][2][3][4][5] Adherence to institutional guidelines and local, state, and federal regulations is mandatory for the disposal of this compound.[1]
This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling this compound in any form—pure, in solution, or as waste—it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent skin exposure.[4][5]
Essential PPE includes:
-
Gloves: Wear appropriate chemical-resistant protective gloves.[3]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[3]
-
Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA regulations.[3][5]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Step-by-Step Disposal Procedures
The fundamental principle for this compound disposal is that it must be managed through an approved hazardous waste program. It should never be disposed of in the regular trash or poured down the drain.
Step 1: Waste Container Preparation
-
Select an Appropriate Container: Use a container that is chemically compatible and can be securely sealed. For liquid waste, institutions often provide designated carboys.[6]
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste.[6][7] The label must clearly identify the contents, including "this compound" and any solvents, as well as the associated hazards.
Step 2: Segregation and Collection of Waste
-
Solid this compound Waste: Place pure this compound, contaminated weigh boats, or other contaminated solids directly into a designated, labeled container for solid hazardous waste.
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a labeled container for liquid hazardous waste.
-
Crucially, do not mix incompatible waste streams. [7] this compound is incompatible with strong oxidizing agents.[3] Keep halogenated and non-halogenated solvent waste in separate containers if required by your institution.
-
Leave chemicals in their original containers when possible if disposing of unused product.[1]
-
Step 3: Managing Empty Containers
An "empty" container that held this compound must be handled as hazardous waste.
-
First Rinse: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[8]
-
Subsequent Rinses: Depending on institutional policy, subsequent rinses may also need to be collected. For highly toxic materials, the first three rinses are typically collected as hazardous waste.[8]
-
Final Disposal: After thorough rinsing and air-drying, the container can be disposed of according to your institution's procedures for clean lab glass or plastic.
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
Ensure Area is Ventilated.
-
Wear appropriate PPE.
-
Avoid Generating Dust: Use dry clean-up procedures for solid spills.[9] Gently sweep or vacuum the material. Do not use compressed air.[9]
-
Contain and Collect: Place all spilled material and contaminated cleaning supplies (e.g., absorbent pads, towels) into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the affected area thoroughly.
Step 5: Storage and Final Disposal
-
Secure Storage: Keep all waste containers tightly sealed except when adding waste.[6] Store them in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area. This area must be at or near the point of generation.[6]
-
Arrange for Pickup: Contact your institution’s Environmental Health & Safety (EHS) department or an approved waste disposal contractor to schedule a pickup of the full waste container.
Quantitative Toxicity Data
While specific toxicity data for this compound is limited, the data for its isomer, forskolin, provides a relevant toxicological profile.
| Toxicity Metric | Test Animal | Route of Administration | Value |
| LD50[4] | Mouse | Oral | 3100 mg/kg |
| LD50[4] | Rat | Oral | 2550 mg/kg |
| Acute Toxicity Estimate | - | Dermal | 1,100.1 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Isoforskolin
For Immediate Reference: Essential Safety and Handling Information for Isoforskolin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a diterpenoid compound that can be harmful in contact with skin, a comprehensive approach to personal protection is essential.[1][2][3][4] The following table summarizes the required PPE and safety measures.
| PPE / Safety Measure | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] Thickness should be chosen based on the dexterity required and potential for mechanical risk.[1] | To prevent skin contact, as this compound is classified as harmful in contact with skin (Acute Tox. 4 Dermal).[1][2][3][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2][4] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Laboratory coat or a disposable coverall.[1][2][4] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator (e.g., N95 or P1) is recommended.[1][7] | To avoid inhalation of the powder. |
| Hygiene Measures | Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion. |
| Engineering Controls | A chemical fume hood or other ventilated enclosure should be used when handling larger quantities or when there is a potential for aerosolization. | To minimize inhalation exposure. |
Procedural Guidance for Handling and Disposal
Handling Powdered this compound:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including weighing materials and solvents, readily available.
-
Weighing:
-
Perform weighing operations in a ventilated enclosure, such as a chemical fume hood or a balance enclosure, to contain any airborne powder.
-
Use a dedicated, clean spatula for transferring the powder.
-
Close the container lid immediately after dispensing the required amount.
-
-
Dissolving:
-
When preparing solutions, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure the container is securely capped during this process.
-
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the immediate area.
-
Increase ventilation to the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Follow the procedure for minor spills, using appropriate tools to minimize dust.
-
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and spilled material, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[8]
-
Place all this compound waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols and Visualized Workflows
General Experimental Workflow for In Vitro Studies:
The following diagram illustrates a typical workflow for conducting an in vitro experiment with this compound, from preparation of the stock solution to data analysis.
This compound's Mechanism of Action: Adenylyl Cyclase Signaling Pathway
This compound, similar to its isomer Forskolin, is known to be an activator of adenylyl cyclase.[9] This enzyme plays a crucial role in cellular signaling by converting ATP into cyclic AMP (cAMP), a key second messenger. The diagram below outlines this signaling pathway.
References
- 1. fishersci.com [fishersci.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. store.reprocell.com [store.reprocell.com]
- 9. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
